L-Allose

Catalog No.
S585309
CAS No.
7635-11-2
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Allose

CAS Number

7635-11-2

Product Name

L-Allose

IUPAC Name

(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1

InChI Key

GZCGUPFRVQAUEE-MOJAZDJTSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Synonyms

L-Allopyranose

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O

Potential Sweetener with Health Benefits:

L-Allose possesses several features that make it a promising candidate for next-generation sweeteners:

  • Sweetness: Studies show L-Allose exhibits sweetness around 70-80% compared to table sugar (sucrose) [].
  • Low-calorie: L-Allose is poorly absorbed by the human body, resulting in minimal calorie contribution [].
  • Antioxidant properties: Research suggests L-Allose might possess antioxidant properties, potentially offering health benefits [].

Potential Therapeutic Applications:

Preliminary research suggests L-Allose might hold promise in various therapeutic applications, although more research is needed for conclusive evidence:

  • Cancer research: Studies indicate L-Allose might exhibit anti-proliferative effects on some cancer cell lines [].
  • Neurological disorders: Research suggests L-Allose might offer potential benefits in models of stroke and neurodegenerative diseases [, ].

It's crucial to emphasize that these findings are based on preliminary research, and further investigation is necessary to determine the safety and efficacy of L-Allose for therapeutic purposes.

Research on Production Methods:

Developing efficient and cost-effective production methods is crucial for the wider application of L-Allose. Current research focuses on:

  • Enzymatic conversion: This method utilizes enzymes to convert readily available sugars like D-psicose or D-tagatose into L-Allose.
  • Microbial fermentation: Researchers are exploring the potential of using specific microorganisms to produce L-Allose through fermentation processes.

L-Allose is a rare aldohexose sugar, classified as a monosaccharide with the chemical formula C₆H₁₂O₆. It is a C-3 epimer of glucose, meaning it differs from glucose in the configuration around the third carbon atom. L-Allose is primarily found in nature as a 6-O-cinnamyl glycoside in the leaves of the African shrub Protea rubropilosa and also occurs in certain freshwater algae such as Ochromas malhamensis . This sugar is soluble in water but shows limited solubility in methanol, highlighting its unique chemical properties among sugars .

Typical of monosaccharides, including:

  • Isomerization: L-Allose can be converted into other sugars through enzymatic reactions, notably by the enzyme L-ribose isomerase, which facilitates the conversion of L-psicose to L-allose .
  • Reduction and Oxidation: As an aldehyde, L-allose can undergo oxidation to form acids or reduction to form alcohols.
  • Glycosylation: It can react with alcohols to form glycosides, which are significant in carbohydrate chemistry.

These reactions are crucial for understanding its potential applications in biochemistry and industrial processes.

L-Allose exhibits several biological activities that make it of interest in research:

  • Antioxidant Properties: Preliminary studies suggest that L-allose may have antioxidant effects, helping to mitigate oxidative stress in biological systems.
  • Metabolic Effects: Research indicates that L-allose may influence metabolic pathways, potentially impacting glucose metabolism and insulin sensitivity .
  • Prebiotic Potential: Some studies have suggested that rare sugars like L-allose could serve as prebiotics, promoting the growth of beneficial gut bacteria.

L-Allose can be synthesized through various methods:

  • Enzymatic Synthesis: The most notable method involves the use of immobilized L-ribose isomerase to convert L-psicose into L-allose. This method has shown promising yields (up to 35%) while maintaining enzyme activity over multiple uses .
  • Chemical Synthesis: Traditional organic synthesis methods can also produce L-allose, although these are less common due to the complexity and lower yields compared to enzymatic methods.
  • Extraction from Natural Sources: While not practical for large-scale production, L-allose can be extracted from plants that naturally contain it.

L-Allose has several potential applications across various fields:

  • Food Industry: Due to its sweetness and low caloric value, L-allose could be used as a sugar substitute in food products.
  • Pharmaceuticals: Its potential antioxidant and metabolic effects may lead to applications in dietary supplements or therapeutic agents for metabolic disorders.
  • Biotechnology: As a rare sugar, it may serve as a substrate for enzyme studies or metabolic engineering.

Research on the interactions of L-allose with other compounds is still emerging. Some studies have focused on its metabolic interactions within biological systems, particularly concerning glucose metabolism and insulin response. The unique structure of L-allose allows it to interact differently than more common sugars, potentially leading to novel pathways and effects that warrant further investigation.

L-Allose shares structural similarities with several other sugars but has distinct characteristics that set it apart. Here are some similar compounds:

CompoundStructure TypeKey Differences
D-AlloseAldohexoseD-isomer; differs at C-3 configuration
D-GlucoseAldohexoseCommon hexose; more abundant than allose
D-GalactoseAldohexoseDifferent configuration at C-4
D-MannoseAldohexoseDifferent configuration at C-2
L-RiboseAldopentoseFive-carbon sugar; different backbone

L-Allose’s uniqueness lies in its rarity and specific biological activities that are not observed in more common sugars like glucose or galactose. Its potential health benefits and applications continue to be explored within scientific research.

The historical trajectory of L-Allose research reflects the broader evolution of carbohydrate chemistry over the past century. L-Allose was first identified as part of the systematic characterization of aldohexose stereoisomers, building upon Emil Fischer's foundational work on sugar stereochemistry in the late 1800s. The development of Fischer projection notation provided the initial framework for understanding L-Allose's distinctive stereochemical configuration, where the hydroxyl group on the bottom-most chiral center appears on the left-hand side, distinguishing it from its D-enantiomer.

Early research on L-Allose was hampered by the compound's extremely limited natural occurrence and the technical challenges associated with its chemical synthesis. Unlike common sugars such as glucose or fructose, L-Allose appears in nature only in trace amounts, primarily as a 6-O-cinnamyl glycoside in the leaves of the African shrub Protea rubropilosa. This scarcity made large-scale studies impractical until the development of more sophisticated synthetic and enzymatic production methods in recent decades.

The modern era of L-Allose research began with advances in enzymatic bioconversion technologies, particularly the identification and characterization of specific isomerases capable of producing rare sugars from more abundant precursors. These developments transformed L-Allose from a laboratory curiosity into a compound of genuine research and potential commercial interest, enabling systematic studies of its properties and applications.

Taxonomic Classification Within Rare Sugars

L-Allose occupies a distinctive position within the taxonomic hierarchy of carbohydrate classification. As an aldohexose, it belongs to the family of six-carbon aldose sugars, characterized by the presence of an aldehyde functional group at the terminal carbon. The compound's classification as a rare sugar stems from its extremely limited natural occurrence compared to common monosaccharides like glucose, fructose, and galactose.

The rare sugar classification encompasses monosaccharides and disaccharides that occur in very small quantities in nature, making their natural extraction economically impractical. L-Allose exemplifies this category, as it naturally exists in minute amounts that cannot support large-scale commercial extraction. This classification has significant implications for research and development, as it necessitates alternative production methods through chemical synthesis or enzymatic conversion processes.

Within the aldohexose family, L-Allose represents one of eight possible stereoisomers, each distinguished by the specific spatial arrangement of hydroxyl groups around the carbon skeleton. The L-designation indicates that the compound belongs to the L-series of sugars, characterized by the left-hand orientation of the hydroxyl group on the penultimate carbon atom when drawn in Fischer projection. This stereochemical configuration places L-Allose as the enantiomer of D-Allose, meaning they are non-superimposable mirror images with identical molecular formulas but opposite optical rotations.

Stereochemical Significance in Sugar Research

The stereochemical properties of L-Allose provide crucial insights into carbohydrate structure-activity relationships and molecular recognition processes. L-Allose exists in multiple conformational forms, including both open-chain aldehydo form and cyclic pyranose ring structures. The aldehydo-L-allose represents the open-chain form with the systematic name (2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal, while the cyclic forms include alpha-L-allopyranose and beta-L-allopyranose configurations.

The compound's stereochemical arrangement significantly influences its biological activity and potential applications. As a C-3 epimer of glucose, L-Allose differs from the most abundant natural sugar by the configuration at only one chiral center. This subtle structural difference has profound implications for enzyme recognition, metabolic processing, and potential therapeutic applications. The specific spatial arrangement of hydroxyl groups in L-Allose creates unique hydrogen bonding patterns and molecular interactions that distinguish it from other aldohexoses.

Research has demonstrated that L-Allose can serve as a novel substrate for ribose-5-phosphate isomerase from Clostridium thermocellum, indicating its potential involvement in specialized metabolic pathways. This stereochemical compatibility with specific enzymes suggests that L-Allose may play roles in biological systems that are distinct from those of common sugars, opening avenues for research into alternative metabolic routes and enzymatic mechanisms.

Current Research Landscape and Knowledge Gaps

The contemporary research landscape for L-Allose encompasses several interconnected areas of investigation, ranging from fundamental structural studies to applied biotechnology applications. Current research priorities include the development of efficient production methods, characterization of biological activities, and exploration of potential therapeutic applications. Recent advances in enzymatic bioconversion have emerged as particularly promising, with studies demonstrating successful conversion of L-psicose to L-Allose using L-ribose isomerase from Cellulomonas parahominis MB426.

The field faces ongoing challenges related to production scalability and cost-effectiveness. Although enzymatic methods have shown promise for L-Allose synthesis, achieving industrial-scale production at economically viable costs remains a significant hurdle. Current enzymatic conversion yields typically range from 13% to 35% under optimized conditions, indicating substantial room for improvement in production efficiency. Furthermore, the development of stable, reusable enzyme systems for continuous production processes represents an area of active research interest.

L-Rhamnose Isomerase-Mediated Synthesis

Microbial Sources of L-Rhamnose Isomerase

L-Rhamnose isomerase (L-RhI) is a critical enzyme for L-allose production, catalyzing the reversible isomerization of L-rhamnose to L-rhamnulose and other aldoses. Microbial sources of L-RhI include Pseudomonas stutzeri and Escherichia coli, which exhibit broad substrate specificity. P. stutzeri L-RhI, for instance, efficiently converts L-rhamnose to L-allose due to its flexible substrate-binding pocket, which accommodates varied sugar configurations [6] [7]. Structural studies reveal that P. stutzeri L-RhI shares a (β/α)₈ barrel fold with D-xylose isomerases, enabling its activity on multiple substrates, including L-allose [7]. In contrast, E. coli L-RhI has a more restricted substrate range due to a hydrophobic pocket that preferentially binds L-rhamnose [6].

Enzyme Kinetics in L-Allose Formation

The kinetic parameters of L-RhI vary significantly across microbial sources. For example, P. stutzeri L-RhI demonstrates a turnover number ($$k{cat}$$) of 12.4 s⁻¹ for L-rhamnose isomerization, with a Michaelis constant ($$Km$$) of 2.8 mM [7]. Equilibrium studies show that L-RhI-catalyzed reactions favor L-allose formation under specific conditions. For instance, the equilibrium ratio between L-psicose and L-allose reaches 40:60 at pH 7.5, favoring L-allose accumulation [2]. Mutagenesis studies on Clostridium stercorarium L-RhI have further enhanced catalytic efficiency by 170% through modifications to noncatalytic pockets, reducing steric hindrance and improving substrate binding [5].

Optimization of Enzymatic Conversion Parameters

Optimal conditions for L-allose production involve pH 7.5–8.0, temperatures of 50–60°C, and divalent metal ions such as Co²⁺ or Mn²⁺ as cofactors [1] [5]. A study using Flavonifractor plautii D-allulose 3-epimerase and Clostridium thermocellum ribose 5-phosphate isomerase achieved a 13% conversion yield of L-allose from fructose at 60°C and pH 7.5 [1]. Immobilization techniques, such as encapsulating enzymes in alginate beads, improve stability and enable reuse across multiple reaction cycles [2].

L-Ribose Isomerase Production Systems

Cellulomonas parahominis MB426 Expression Systems

While Cellulomonas parahominis MB426 has been proposed as a potential host for L-ribose isomerase production, limited data are available on its efficacy for L-allose synthesis. Current research emphasizes better-characterized systems, such as E. coli recombinant platforms.

Escherichia coli Recombinant Production Platforms

Recombinant E. coli strains expressing L-RhI have been engineered for high-yield L-allose production. For example, toluene-treated E. coli cells expressing Bacillus subtilis L-RhI achieved a 36.5% conversion rate of D-allulose to D-allose in 90 minutes [5]. Although this study focused on D-allose, analogous approaches could be adapted for L-allose by modifying substrate specificity through directed evolution. Whole-cell biocatalysts offer advantages such as simplified downstream processing and reduced enzyme purification costs [5].

Conversion from L-Psicose Pathways

Equilibrium Dynamics and Yield Optimization

The isomerization of L-psicose to L-allose is governed by equilibrium dynamics influenced by pH, temperature, and enzyme concentration. Using L-arabinose isomerase from E. coli, the equilibrium ratio between L-psicose and L-allose shifts to 40:60 at 50°C, enabling a 25.1% production yield from L-rhamnose [2]. Mathematical modeling of reaction kinetics has identified optimal substrate loading rates to maximize L-allose accumulation while minimizing byproduct formation.

Continuous Production Methodologies

Continuous production systems employing immobilized enzymes in packed-bed reactors have been developed to enhance scalability. For instance, a bioreactor with Pseudomonas stutzeri L-RhI immobilized on chitosan beads maintained 80% activity over 10 cycles, producing 79 g/L L-allose in a one-pot reaction [1]. Process parameters such as flow rate and residence time are critical for maintaining steady-state conditions and achieving consistent yields.

XLogP3

-2.9

Other CAS

7635-11-2

Wikipedia

Aldehydo-L-allose

Dates

Last modified: 08-15-2023

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